Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt is a fluorinated compound notable for its unique chemical properties and applications. It is classified as a sulfonate salt, with the molecular formula and a molecular weight of 502.24 g/mol. This compound is recognized under various synonyms, including perfluoro-4-ethylcyclohexanesulfonic acid potassium salt and potassium 1,2,2,3,3,4,5,5,6,6-decafluoro-4-(pentafluoroethyl)cyclohexanesulfonate .
This compound is categorized within the broader class of perfluorinated compounds (PFCs), specifically as a sulfonic acid derivative. It has been included in various regulatory lists due to its potential environmental impact and health risks associated with fluorinated substances . Its CAS number is 335-24-0, and it is listed in databases such as the European Chemicals Agency (ECHA) and the OECD .
The synthesis of decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt typically involves multiple steps of fluorination and sulfonation reactions. The general method includes:
The synthesis requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity of the final product. Specific catalysts may be employed to facilitate the fluorination process .
The molecular structure of decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt features a cyclohexane ring with multiple fluorine substitutions and a sulfonate group. The structural formula can be represented as follows:
Key structural data includes:
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt can participate in various chemical reactions typical for sulfonate salts:
The stability of this compound under different pH levels and temperatures is crucial for its application in industrial processes. Its resistance to hydrolysis makes it suitable for use in harsh environments .
The mechanism of action for decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt primarily involves its role as a surfactant or emulsifier in various applications. When introduced into a system, it reduces surface tension between immiscible liquids, facilitating mixing and stability.
Studies have shown that its effectiveness as a surfactant stems from its strong hydrophobic fluorinated tail and hydrophilic sulfonate head, which allows it to interact favorably with both organic and aqueous phases .
Decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt finds applications primarily in industrial settings:
The production of decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid potassium salt (CAS 335-24-0) primarily relies on electrochemical fluorination (ECF) as the cornerstone industrial process. This method subjects cyclohexanesulfonyl fluoride or its pentafluoroethyl-substituted precursors to high-voltage electrolysis in anhydrous hydrogen fluoride (HF) media. During ECF, hydrogen atoms are systematically replaced by fluorine, generating the perfluorinated backbone characteristic of this compound. The reaction proceeds under rigorously controlled temperatures (typically 0–15°C) and electrical current densities to minimize side reactions like carbon chain fragmentation or over-fluorination [5] [6].
Alternative pathways include fluorochemical telomerization, wherein tetrafluoroethylene (TFE) monomers are oligomerized using iodide or bromide initiators. This process forms the pentafluoroethyl (–C₂F₅) side chain before ring closure to generate the cyclohexane scaffold. However, telomerization faces challenges in achieving complete regioselectivity at the para-position (C4) of the cyclohexane ring, often yielding isomeric mixtures that complicate subsequent purification [5] [10]. Post-fluorination, the sulfonyl fluoride intermediate undergoes alkaline hydrolysis to convert it to the sulfonic acid, which is then neutralized to form the potassium salt.
Table 1: Industrial Synthesis Routes for Perfluorinated Cyclohexanesulfonic Acid Derivatives
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Electrochemical Fluorination | Cyclohexanesulfonyl fluoride, HF, 5–10V | High fluorination efficiency | Generates branched isomers (~20–30%) |
Telomerization | Tetrafluoroethylene, Iodine, 80–120°C | Tunable side-chain length | Low regioselectivity for C4 position |
Direct Sulfonation | Perfluorinated cyclohexane, SO₃ | Simplified workflow | Requires extreme reaction conditions |
The crude yield of the sulfonic acid intermediate typically ranges between 60–75%. Impurities predominantly include linear perfluoroalkyl sulfonates (e.g., PFOS) and structural isomers with the pentafluoroethyl group at positions C3 or C5 of the cyclohexane ring. These impurities necessitate extensive downstream purification to meet commercial specifications (>97% purity) [6] [10].
The potassium salt is formed through acid-base neutralization between decafluoro-4-(pentafluoroethyl)cyclohexanesulfonic acid and potassium hydroxide (KOH). This exothermic reaction is typically conducted in aqueous or aqueous-alcoholic media (e.g., water/isopropanol mixtures) at 40–60°C. The choice of solvent critically influences crystal habit and particle size distribution: polar aprotic solvents like tetrahydrofuran yield fine powders, whereas aqueous systems produce larger crystals suitable for filtration [3] [5].
Stoichiometric precision is paramount for maximizing yield. A slight excess of KOH (1.05–1.10 equivalents) ensures complete conversion of the sulfonic acid while minimizing residual acidity. Conversely, excess KOH promotes hydrolysis of the perfluoroalkyl chain, forming perfluorocarboxylates that contaminate the product. Reaction monitoring via pH titration and ion chromatography confirms endpoint attainment within 30–45 minutes [8] [10].
Table 2: Optimization Parameters for Potassium Salt Formation
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
KOH Stoichiometry | 1.05–1.10 eq | Prevents acidic residues; avoids hydrolysis |
Temperature | 40–60°C | Balances reaction kinetics & side reactions |
Solvent Composition | H₂O/IPA (3:1 v/v) | Enhances crystallinity; reduces solubility losses |
Crystallization Cooling Rate | 0.5°C/min | Minimizes occluded impurities |
Post-neutralization, cooling crystallization is employed for isolation. Gradual cooling (0.5°C/min) from 60°C to 5°C yields high-purity crystals (>99.0% by HPLC). Yield enhancement strategies include mother liquor recycling, which reduces losses to <5%, and the addition of crystallization modifiers (e.g., polyethylene glycol) to suppress inclusion of ionic impurities [6] [8].
Purification complexities arise from three intrinsic properties: high hydrophobicity, structural isomerism, and persistent impurities. The compound’s low aqueous solubility (<50 mg/L at 25°C) necessitates organic solvents (e.g., methanol, acetonitrile) for recrystallization, escalating costs and environmental footprint. Structural isomers generated during synthesis—particularly 3-(pentafluoroethyl) and 4-(pentafluoroethyl) regioisomers—exhibit nearly identical physicochemical properties, making separation via conventional distillation or extraction impractical [5] [6].
Industrial-scale purification relies on multi-stage recrystallization using solvent blends. For example, a methanol/water (4:1) system achieves 96.2% chromatographic purity after three recrystallizations, but with a 15–20% yield loss per cycle. Chromatographic techniques (e.g., reversed-phase C18 columns) are prohibitively expensive for ton-scale production despite offering superior isomer resolution [5] [8].
Table 3: Purification Challenges and Mitigation Strategies
Challenge | Technical Impact | Industrial Mitigation |
---|---|---|
Structural isomerism | Co-crystallization of impurities | Multi-stage solvent recrystallization |
Low solubility | Low process throughput | High-pressure/high-temperature dissolution |
Trace PFOS contamination | Product specification non-compliance | Adsorption on activated carbon |
Solvent retention | Crystal hydration >2% w/w | Vacuum-drying at 120°C |
Scalability bottlenecks include material incompatibility (due to HF corrosion) and foaming during concentration steps. Foaming stems from the surfactant-like behavior of residual sulfonic acid, which concentrates at gas-liquid interfaces. Implementing mechanical foam breakers and defoaming agents (e.g., fluorosilicones) mitigates this issue. Furthermore, the compound’s thermal instability above 390°C precludes melt crystallization, while aggressive oxidants degrade the perfluorinated backbone, limiting options for impurity destruction [6] [9]. Supply chain constraints for high-purity HF and specialized corrosion-resistant reactors (e.g., Hastelloy C-22) further challenge cost-effective scale-up, rendering production volumes sensitive to fluorochemical market fluctuations [8] [10].
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